Tert-butyl 4-hydroxy-3-nitrobenzoate

Lipophilicity LogP Partition coefficient

Tert-butyl 4-hydroxy-3-nitrobenzoate (CAS 273939-22-3) is an aromatic nitroester with the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.22 g/mol. It belongs to the 4-hydroxy-3-nitrobenzoate ester family, which also includes the free acid (CAS 616-82-0, MW 183.12 g/mol, XLogP3 = 2.0) and the methyl ester (CAS 99-42-3, MW 197.14 g/mol, XLogP3 = 1.7).

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 273939-22-3
Cat. No. B6324902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-3-nitrobenzoate
CAS273939-22-3
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
InChIInChI=1S/C11H13NO5/c1-11(2,3)17-10(14)7-4-5-9(13)8(6-7)12(15)16/h4-6,13H,1-3H3
InChIKeyBKEGVLBNSWGBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Hydroxy-3-Nitrobenzoate (CAS 273939-22-3) – A Lipophilic, Orthogonally Deprotectable Benzoate Intermediate for Multi-Step Synthesis


Tert-butyl 4-hydroxy-3-nitrobenzoate (CAS 273939-22-3) is an aromatic nitroester with the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.22 g/mol [1]. It belongs to the 4-hydroxy-3-nitrobenzoate ester family, which also includes the free acid (CAS 616-82-0, MW 183.12 g/mol, XLogP3 = 2.0) [2] and the methyl ester (CAS 99-42-3, MW 197.14 g/mol, XLogP3 = 1.7) [3]. The tert-butyl ester distinguishes itself by a substantially higher computed lipophilicity (XLogP3 = 3.3) and a sterically demanding tert-butyl group that enables orthogonal deprotection strategies not available to primary or secondary alkyl esters [1].

Why Tert-Butyl 4-Hydroxy-3-Nitrobenzoate Cannot Be Replaced by Methyl, Ethyl, or Free-Acid Analogs in Regioselective and Orthogonal Synthetic Sequences


The physicochemical and reactivity differences among 4-hydroxy-3-nitrobenzoate esters are large enough to derail a multi-step synthesis if an incorrect ester is substituted. The patent literature explicitly groups these compounds as intermediates for optical brighteners and dyestuffs, where the alkyl ester identity dictates downstream reactivity and purification requirements [1]. A one-pot esterification procedure yielding 90% of the tert-butyl ester has been described, generating a product that can be directly hydrogenated to the corresponding amino ester without intermediate purification . In contrast, the methyl and ethyl esters exhibit lower lipophilicity, lack acid-labile orthogonal deprotection capability, and provide less steric shielding of the ester carbonyl during nucleophilic transformations. The following quantitative evidence demonstrates that substitution of the tert-butyl ester with a smaller alkyl ester or the free acid introduces measurable deficits in LogP, deprotection orthogonality, steric bulk, and target-engagement potential in bioactive nitrone series.

Quantitative Differentiation of Tert-Butyl 4-Hydroxy-3-Nitrobenzoate vs. Its Closest Analogs – LogP, Deprotection Orthogonality, Steric Bulk, Nitrone SAR, and Commercial Purity


Computed Lipophilicity (XLogP3) Advantage Over Free Acid and Methyl Ester

The tert-butyl ester exhibits an XLogP3 of 3.3, compared with 2.0 for the free acid 4-hydroxy-3-nitrobenzoic acid and 1.7 for the methyl ester [1][2][3]. This represents a +1.3 log unit increase over the free acid and a +1.6 log unit increase over the methyl ester. Higher LogP correlates with improved partitioning into organic phases during extractive workup and, in biological contexts, increased membrane permeability.

Lipophilicity LogP Partition coefficient ADME Phase-transfer

Orthogonal Deprotection Selectivity: Acid-Labile tert-Butyl Ester vs. Base-Labile Methyl/Ethyl Esters

Tert-butyl esters undergo rapid cleavage under anhydrous acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) while primary alkyl esters such as methyl and ethyl esters remain intact under the same conditions [1]. Conversely, methyl and ethyl esters are typically cleaved under basic hydrolytic conditions (NaOH, LiOH) that leave tert-butyl esters largely unaffected. This orthogonal reactivity profile—acid-labile vs. base-labile—enables sequential deprotection strategies in complex multi-functional molecules without cross-reactivity [1][2].

Orthogonal deprotection Protecting group TFA cleavage Solid-phase synthesis

Steric Bulk as a Regioselectivity Director in Nitroarene Chemistry

The tert-butyl ester (van der Waals volume ~73 ų for the t-Bu group) provides substantially greater steric shielding of the ester carbonyl and adjacent aromatic positions than the methyl ester (van der Waals volume ~21 ų) or ethyl ester (~38 ų) [1]. In the context of 4-hydroxy-3-nitrobenzoate chemistry, this steric bulk suppresses nucleophilic attack at the ester carbonyl and can modulate the regioselectivity of electrophilic aromatic substitution and nitro-group reduction, directing reactivity toward less hindered positions [1][2].

Steric hindrance Regioselectivity Nucleophilic substitution Ortho/meta/para direction

Superior Acetylcholinesterase Inhibitory Activity of tert-Butyl-Derived Nitrones vs. Other Alkyl Nitrone Patterns

In a structure-activity relationship (SAR) study of benzoic acid-derived nitrones, the tert-butyl moiety was identified as the most favourable nitrone pattern for acetylcholinesterase (AChE) inhibition. The tert-butyl nitrone compound 33 exhibited an IC₅₀ of 8.3 ± 0.3 μM and a Ki of 5.2 μM, displaying non-competitive inhibition comparable to donepezil [1]. While this study evaluated nitrone derivatives rather than the parent esters, the finding establishes that the tert-butyl substitution pattern on the benzoate scaffold imparts a distinct pharmacological advantage over smaller alkyl substituents when the scaffold is elaborated into bioactive nitrones. Compound 33 also demonstrated AChE selectivity over BChE, lack of cytotoxicity in SH-SY5Y and HepG2 cells, and neuroprotective activity against t-BHP-induced oxidative stress [1].

Acetylcholinesterase Alzheimer's disease Nitrone SAR Neuroprotection

Higher Commercial Purity Availability (98%) vs. Common 95% Specifications for Analog Esters

Tert-butyl 4-hydroxy-3-nitrobenzoate is commercially available at 98% purity from multiple suppliers, including ChemScene (Cat. CS-0624207, 98%) and Leyan (Cat. 1694877, 98%) . In comparison, common purity specifications for the free acid (4-hydroxy-3-nitrobenzoic acid, CAS 616-82-0) and the methyl ester (CAS 99-42-3) are typically 97%–98% from major vendors, but 95% minimum purity is also a frequent specification for the tert-butyl ester from other suppliers (e.g., AKSci, CymitQuimica) . The availability of a 98% assay option from multiple sources provides procurement flexibility without compromising on quality thresholds required for sensitive catalytic or medicinal chemistry applications.

Purity Quality specification Procurement Reproducibility

High-Value Procurement Scenarios for Tert-Butyl 4-Hydroxy-3-Nitrobenzoate Based on Evidence-Driven Differentiation


1. Multi-Step Synthesis Requiring Orthogonal Carboxyl Protection/Deprotection

In synthetic sequences where carboxyl protection must be removed without affecting base-labile esters or amides, the acid-labile tert-butyl ester provides a clean deprotection step using TFA/CH₂Cl₂ at room temperature. This orthogonal selectivity—documented in standard protecting group methodology [1]—makes tert-butyl 4-hydroxy-3-nitrobenzoate the preferred intermediate for peptide conjugates, prodrugs, and multi-functional small molecules where sequential deprotection is required. The 90% reported yield for its synthesis further supports its viability as a cost-effective building block.

2. Nitrone-Based Acetylcholinesterase Inhibitor Lead Optimization

The SAR study by Oliveira et al. (2019) established that the tert-butyl nitrone pattern consistently outperforms other N-alkyl nitrones in AChE inhibitory potency, with compound 33 achieving an IC₅₀ of 8.3 ± 0.3 μM and Ki of 5.2 μM, along with neuroprotective activity and selectivity over BChE [2]. Research groups pursuing Alzheimer's disease therapeutics should procure the tert-butyl ester as the starting material for nitrone library synthesis, as the SAR data directly links the tert-butyl moiety to superior target engagement and drug-like properties.

3. Lipophilicity-Driven Phase-Transfer and Membrane Permeability Optimization

With an XLogP3 of 3.3—substantially higher than the free acid (2.0) or methyl ester (1.7) [3]—tert-butyl 4-hydroxy-3-nitrobenzoate offers enhanced organic-phase solubility and improved membrane partitioning. This makes it the ester of choice for liquid-liquid extraction protocols, solid-phase extraction workflows, and any synthetic sequence where the intermediate must be efficiently transferred into organic solvents. In cellular assays, the elevated LogP may also improve passive membrane permeability of derived compounds.

4. Regioselective Transformations Requiring Steric Control at the Ester Carbonyl

The significant steric bulk of the tert-butyl group (Taft Es = -1.54; ~3.5× the van der Waals volume of methyl) [4] provides regioselective control in subsequent reactions such as nucleophilic aromatic substitution, directed metalation, and chemoselective nitro reduction. The patent literature on 4-hydroxy-3-nitrobenzoic acid alkyl esters highlights the utility of these compounds as intermediates for optical brighteners and dyestuffs, where the ester identity directly influences product purity and reaction selectivity [5]. Researchers requiring predictable, sterically guided transformations should select the tert-butyl ester over smaller alkyl analogs.

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